2,7-Dibromotriphenylene
Overview
Description
2,7-Dibromotriphenylene is a brominated derivative of triphenylene, which is a polycyclic aromatic hydrocarbon. The molecule consists of three benzene rings fused together with two bromine atoms substituted at the 2 and 7 positions. This compound is of interest due to its potential applications in organic electronics and its ability to be further modified chemically to produce a variety of derivatives with different properties.
Synthesis Analysis
The synthesis of derivatives related to 2,7-Dibromotriphenylene has been reported in the literature. For instance, the synthesis of 2,3,6,7,10,11-Hexakis(dimethylsilyl)triphenylene involves the silylation of 2,3,6,7,10,11-hexabromotriphenylene with chlorodimethylsilane and magnesium, indicating that brominated triphenylenes can act as precursors for further functionalization . Similarly, the synthesis of 1,7-dibromoperylene derivatives has been achieved starting from commercially available perylene-3,4,9,10-tetracarboxylic bisanhydride, demonstrating the feasibility of regioselective bromination and subsequent functionalization at specific positions on the aromatic core .
Molecular Structure Analysis
The molecular structure of brominated triphenylene derivatives is characterized by the presence of bromine atoms which can significantly influence the electronic properties of the molecule. For example, in the case of 1,7-dibromoperylene derivatives, the bromine atoms are positioned in such a way that they allow for the attachment of various substituents, potentially altering the electronic and optical properties of the molecule . The structure of these compounds can be further elucidated using techniques such as single-crystal X-ray analysis, as demonstrated for 1,7-dibrominated perylene diimides .
Chemical Reactions Analysis
Brominated derivatives of triphenylene, such as 2,7-Dibromotriphenylene, are versatile intermediates that can undergo various chemical reactions. The bromine atoms can be substituted with other groups, such as phenoxy groups, to yield new compounds with different properties . Additionally, the selective bromination of perylene diimides under mild conditions has been reported, which allows for the synthesis of mono- and dibrominated derivatives, indicating that similar methodologies could potentially be applied to triphenylene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,7-Dibromotriphenylene and its derivatives are influenced by the bromine substituents and any additional functional groups attached to the aromatic core. For instance, the silyl substituents in hexakis(dimethylsilyl)triphenylene modify the optical properties of the molecule, as evidenced by changes in the absorption and emission spectra . The presence of bromine atoms can also affect the aggregation propensities of the molecules, which in turn influences the ease of bromination reactions . Computational studies, such as density functional theory (DFT), can provide insights into the effects of substituents on the rotation and twist of the aromatic core, which are important for understanding the properties of these compounds .
Scientific Research Applications
1. Mesophase Formation and Synthetic Strategies
A study reported the unexpected formation of a columnar mesophase in a 2,7-dibromotetramethoxytriphenylene, highlighting its significance as a discotic mesogen. This discovery was part of research demonstrating an alternative synthetic strategy allowing late-stage interchange of alkyl chain substituents. This method was used to create several new materials, including conjugated triads and a nematic twin linked through imine bridges, showcasing the versatility of 2,7-dibromotriphenylene derivatives in material science (Cammidge et al., 2017).
2. Modification of Optical Properties
Research into 2,3,6,7,10,11-Hexakis(dimethylsilyl)triphenylene, synthesized from 2,3,6,7,10,11-hexabromotriphenylene, revealed that silyl substituents significantly modify the optical properties of triphenylene. This indicates the potential of 2,7-dibromotriphenylene derivatives in altering and enhancing the optical characteristics of materials (Kyushin et al., 2003).
3. Conductive and Magnetic Properties in Polymers
A study on novel poly(2,7-carbazole)s and their copolymers revealed significant insights into their electrochemical and conductive properties. These polymers underwent reversible oxidation and exhibited various conductivity levels, underlining the importance of 2,7-dibromotriphenylene based structures in the development of conductive polymers (Zotti et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2,7-dibromotriphenylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2/c19-11-5-7-15-16-8-6-12(20)10-18(16)14-4-2-1-3-13(14)17(15)9-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGPBYGXGRDFQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583088 | |
Record name | 2,7-Dibromotriphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromotriphenylene | |
CAS RN |
888041-37-0 | |
Record name | 2,7-Dibromotriphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromotriphenylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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